molecular formula C10H10N2O2S2 B1389407 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide CAS No. 1094460-88-4

4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide

Cat. No.: B1389407
CAS No.: 1094460-88-4
M. Wt: 254.3 g/mol
InChI Key: UUHKWPQHPKMCCQ-UHFFFAOYSA-N
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Description

4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Biochemical Analysis

Biochemical Properties

4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including this compound, have been shown to inhibit the activity of certain enzymes involved in microbial growth, making them effective antimicrobial agents . The compound’s interaction with enzymes such as dihydropteroate synthase disrupts the synthesis of folic acid in bacteria, leading to their death .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . Additionally, it modulates the expression of genes involved in cell proliferation and survival, thereby affecting cellular metabolism and overall cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of dihydropteroate synthase, inhibiting its activity and preventing the synthesis of folic acid in bacteria . This inhibition leads to the disruption of essential cellular processes, ultimately causing cell death. Additionally, the compound’s interaction with DNA and RNA can lead to changes in gene expression, further contributing to its antimicrobial and anticancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its biological activity over extended periods . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation, reducing its efficacy . Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular function, including prolonged inhibition of microbial growth and cancer cell proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits antimicrobial and anticancer activities without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and damage to healthy cells . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that optimal dosing is crucial for maximizing its therapeutic benefits while minimizing side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in cellular metabolism. For instance, the compound’s inhibition of dihydropteroate synthase affects the folic acid synthesis pathway in bacteria, disrupting their metabolic processes . Additionally, the compound can influence metabolic flux and metabolite levels, further impacting cellular function and viability .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s interaction with these transporters facilitates its uptake and distribution to target sites, where it exerts its biological effects . Additionally, the compound’s localization and accumulation within specific cellular compartments can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules . Targeting signals and post-translational modifications can influence the compound’s localization, ensuring that it reaches the appropriate sites to exert its effects . For example, the compound’s localization within the nucleus allows it to interact with DNA and RNA, leading to changes in gene expression and cellular function .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce corresponding amines .

Scientific Research Applications

4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiazole ring with a benzene sulfonamide group makes it a versatile compound for various applications .

Properties

IUPAC Name

4-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S2/c1-7-12-10(6-15-7)8-2-4-9(5-3-8)16(11,13)14/h2-6H,1H3,(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHKWPQHPKMCCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.